molecular formula C17H11Cl2N3O2 B2557097 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 891133-35-0

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No. B2557097
CAS RN: 891133-35-0
M. Wt: 360.19
InChI Key: BYPJHUZJONVCNQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, also known as DCPIB, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DCPIB is a chloride channel blocker that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Anthelmintic Activities

  • Synthesis and Activity : Compounds structurally similar to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide have been synthesized and tested for antimicrobial and anthelmintic activities. Studies show that such compounds exhibit significant antimicrobial properties (Naganagowda & Padmashali, 2010).

Novel Synthesis Methods

  • Microwave-Assisted Synthesis : Research has been conducted on the synthesis of novel 1,3,4-oxadiazole derivatives, like the compound , using both conventional and microwave-assisted methods. This research highlights the efficiency of the microwave method in synthesizing these compounds (Namera & Bhoya, 2014).
  • Ultrasound-Promoted Synthesis : Another study explores the synthesis of 1,3,4-oxadiazole derivatives via a rapid, ultrasound-promoted method, demonstrating the potential for quick and efficient production of these compounds (Ramazani et al., 2015).

Anticancer Potential

  • Anticancer Activity : Derivatives of 1,3,4-oxadiazole, structurally related to the compound , have been synthesized and evaluated for their potential in treating cancer. These studies indicate promising anticancer activity against various cancer cell lines, suggesting the potential use of these compounds in cancer therapy (Zhang et al., 2005).

Inhibitory Activities

  • α-Glucosidase Inhibitors : Research has shown that certain 1,3,4-oxadiazole derivatives exhibit significant α-glucosidase inhibitory activity, which could have implications in treating diseases like diabetes (Iftikhar et al., 2019).

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Activities : Studies have revealed that 1,3,4-oxadiazole derivatives possess strong antibacterial and antifungal properties, potentially leading to new treatments for infections (Aziz-Ur-Rehman et al., 2020).

Additional Applications

  • Other Applications : Further research indicates diverse applications of these compounds, ranging from herbicidal properties (Arnold & Aldrich, 1980) to insecticidal activities (Qi et al., 2014).

Mechanism of Action

properties

IUPAC Name

(E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2/c18-12-7-8-14(19)13(10-12)16-21-22-17(24-16)20-15(23)9-6-11-4-2-1-3-5-11/h1-10H,(H,20,22,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPJHUZJONVCNQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.